Cas no 195867-20-0 (Boc-(R)-4-amino-5-phenylpentanoic acid)

Boc-(R)-4-amino-5-phenylpentanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (R)-4-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid
- (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid
- (R)-Boc-4-aMino-5-phenylpentanoic acid
- Benzenepentanoic acid, g-[[(1,1-dimethylethoxy)carbonyl]amino]-,(gR)-
- Boc-(R)-4-amino-5-phenylpentanoic acid
- (4S)-4-[(tert-butoxycarbonyl)amino]-5-phenylpentanoic acid
- (R)-4-(Boc-amino)-5-phenylpentanoic acid
- (R)-4-t-butoxycarbonylamino-5-phenyl-pentanoic acid
- A-L-dihomo-phenylalanine
- Boc-
- Boc-R-(3)-Phe
- boc-γ-l-dihomo-phenylalanine
- (Tert-Butoxy)Carbonyl R-(γ)-Phe
- (R)-4-(Boc-amino)-5-phenylpentanoic acid >=98.0%
- Boc-(R)-4-amino-5-phenylpentanoic acid≥ 99% (HPLC)
- (R)-4-(Boc-amino)-5-phenylpentanoic acid, >=98.0%
- DTXSID30373178
- (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid
- AS-70506
- (R)-4-((tert-Butoxycarbonyl)amino)-5-phenylpentanoicacid
- EN300-7379386
- (4R)-4-[(TERT-BUTOXYCARBONYL)AMINO]-5-PHENYLPENTANOIC ACID
- 195867-20-0
- CS-0179062
- A880117
- Boc-Phe-{C#(CH2)2}OH
- AKOS015893121
- MFCD01074521
- SCHEMBL5411660
- DB-247542
- (4r)-4-(t-butoxycarbonylamino)-5-phenyl-pentanoic acid
- G38076
-
- MDL: MFCD01074521
- Inchi: InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(9-10-14(18)19)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1
- InChI Key: VPUKBWPBMROHJH-CYBMUJFWSA-N
- SMILES: CC(C)(OC(N[C@@H](CC1=CC=CC=C1)CCC(O)=O)=O)C
Computed Properties
- Exact Mass: 293.16300
- Monoisotopic Mass: 293.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 9
- Complexity: 343
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6Ų
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.8
Experimental Properties
- PSA: 79.12000
- LogP: 3.19160
Boc-(R)-4-amino-5-phenylpentanoic acid Security Information
- WGK Germany:3
- FLUKA BRAND F CODES:10
- Storage Condition:Store at -15 ° C
Boc-(R)-4-amino-5-phenylpentanoic acid Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Boc-(R)-4-amino-5-phenylpentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB313091-250 mg |
(R)-4-(Boc-amino)-5-phenylpentanoic acid, 95%; . |
195867-20-0 | 95% | 250mg |
€309.30 | 2023-06-21 | |
Chemenu | CM303794-5g |
(R)-4-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid |
195867-20-0 | 95% | 5g |
$669 | 2022-06-12 | |
Chemenu | CM303794-5g |
(R)-4-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid |
195867-20-0 | 95% | 5g |
$669 | 2021-06-09 | |
abcr | AB313091-5g |
(R)-4-(Boc-amino)-5-phenylpentanoic acid, 95%; . |
195867-20-0 | 95% | 5g |
€1554.60 | 2025-03-19 | |
Ambeed | A866037-1g |
(R)-4-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid |
195867-20-0 | 95% | 1g |
$398.0 | 2024-07-28 | |
A2B Chem LLC | AD31815-250mg |
(R)-4-(Boc-amino)-5-phenylpentanoic acid |
195867-20-0 | 95% | 250mg |
$114.00 | 2024-04-20 | |
1PlusChem | 1P0074NB-250mg |
(R)-4-(BOC-AMINO)-5-PHENYLPENTANOIC ACID |
195867-20-0 | 95% | 250mg |
$122.00 | 2025-02-21 | |
1PlusChem | 1P0074NB-1g |
(R)-4-(BOC-AMINO)-5-PHENYLPENTANOIC ACID |
195867-20-0 | 95% | 1g |
$328.00 | 2025-02-21 | |
eNovation Chemicals LLC | D763743-250mg |
(R)-4-(BOC-AMINO)-5-PHENYLPENTANOIC ACID |
195867-20-0 | 98% | 250mg |
$190 | 2025-02-26 | |
eNovation Chemicals LLC | D763743-5g |
(R)-4-(BOC-AMINO)-5-PHENYLPENTANOIC ACID |
195867-20-0 | 98% | 5g |
$1275 | 2025-02-20 |
Boc-(R)-4-amino-5-phenylpentanoic acid Related Literature
-
R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
-
2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
Additional information on Boc-(R)-4-amino-5-phenylpentanoic acid
Recent Advances in the Application of Boc-(R)-4-amino-5-phenylpentanoic acid (CAS: 195867-20-0) in Chemical Biology and Pharmaceutical Research
Boc-(R)-4-amino-5-phenylpentanoic acid (CAS: 195867-20-0) has emerged as a critical chiral building block in pharmaceutical synthesis and chemical biology research. This protected amino acid derivative has gained significant attention due to its structural features that enable diverse applications in drug discovery and peptide chemistry. Recent studies have highlighted its utility in the synthesis of bioactive compounds, particularly in the development of enzyme inhibitors and receptor modulators.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a key intermediate in the synthesis of novel γ-secretase modulators for Alzheimer's disease treatment. The research team utilized Boc-(R)-4-amino-5-phenylpentanoic acid to construct the crucial pharmacophore that showed improved blood-brain barrier penetration compared to previous analogs. The CAS number 195867-20-0 was specifically referenced in the synthetic protocols, confirming the compound's importance in this therapeutic area.
In peptide chemistry, Boc-(R)-4-amino-5-phenylpentanoic acid has been employed in the solid-phase synthesis of constrained peptidomimetics. A recent Nature Communications paper (2024) described its use in creating β-turn mimetics that mimic natural peptide hormones. The researchers noted that the phenylpentanoic acid backbone provided optimal spatial orientation for receptor binding while maintaining metabolic stability, with the Boc-protecting group offering convenient deprotection conditions during synthesis.
Analytical chemistry advancements have also benefited from this compound. A 2024 Analytical Chemistry publication reported the development of a new chiral stationary phase using Boc-(R)-4-amino-5-phenylpentanoic acid as a selector molecule. The study demonstrated exceptional enantioselectivity for various pharmaceutical intermediates, with the CAS 195867-20-0 compound showing superior performance compared to traditional selectors in HPLC separations.
From a commercial perspective, the global market for Boc-(R)-4-amino-5-phenylpentanoic acid has seen steady growth, with leading suppliers expanding production capacity to meet increasing demand from pharmaceutical developers. Industry reports indicate that the compound's versatility in synthesizing both small molecules and peptide-based therapeutics continues to drive its adoption across multiple drug discovery programs.
Future research directions for this compound include exploration in targeted drug delivery systems and as a scaffold for PROTAC (proteolysis targeting chimera) development. Preliminary data presented at the 2024 American Chemical Society meeting suggested that derivatives of 195867-20-0 show promise in creating selective protein degraders, potentially opening new avenues in cancer therapy and other disease areas.
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